(2R,5S)-1-(tert-Butoxycarbonyl)-5-methylpyrrolidine-2-carboxylic acid (2R,5S)-1-(tert-Butoxycarbonyl)-5-methylpyrrolidine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13559231
InChI: InChI=1S/C11H19NO4/c1-7-5-6-8(9(13)14)12(7)10(15)16-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,13,14)/t7-,8+/m0/s1
SMILES: CC1CCC(N1C(=O)OC(C)(C)C)C(=O)O
Molecular Formula: C11H19NO4
Molecular Weight: 229.27 g/mol

(2R,5S)-1-(tert-Butoxycarbonyl)-5-methylpyrrolidine-2-carboxylic acid

CAS No.:

Cat. No.: VC13559231

Molecular Formula: C11H19NO4

Molecular Weight: 229.27 g/mol

* For research use only. Not for human or veterinary use.

(2R,5S)-1-(tert-Butoxycarbonyl)-5-methylpyrrolidine-2-carboxylic acid -

Specification

Molecular Formula C11H19NO4
Molecular Weight 229.27 g/mol
IUPAC Name (2R,5S)-5-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Standard InChI InChI=1S/C11H19NO4/c1-7-5-6-8(9(13)14)12(7)10(15)16-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,13,14)/t7-,8+/m0/s1
Standard InChI Key BSAYEGDCKUEPNE-JGVFFNPUSA-N
Isomeric SMILES C[C@H]1CC[C@@H](N1C(=O)OC(C)(C)C)C(=O)O
SMILES CC1CCC(N1C(=O)OC(C)(C)C)C(=O)O
Canonical SMILES CC1CCC(N1C(=O)OC(C)(C)C)C(=O)O

Introduction

Structural and Chemical Identity

Molecular Architecture

(2R,5S)-1-(tert-Butoxycarbonyl)-5-methylpyrrolidine-2-carboxylic acid features a pyrrolidine ring substituted with a Boc-protected amine at position 1, a carboxylic acid at position 2, and a methyl group at position 5. The (2R,5S) stereochemistry is critical for its interactions in chiral environments, such as enzyme-active sites. The Boc group (tert-butoxycarbonyl) provides steric bulk, reducing undesired side reactions during synthesis.

Table 1: Key Molecular Properties

PropertyValue
IUPAC Name(2R,5S)-5-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Molecular FormulaC₁₁H₁₉NO₄
Molecular Weight229.27 g/mol
CAS Number334769-80-1
Isomeric SMILESC[C@H]1CCC@@HC(=O)O
InChI KeyBSAYEGDCKUEPNE-JGVFFNPUSA-N

The stereochemistry is confirmed via X-ray crystallography and chiral HPLC, ensuring enantiomeric purity >99% in commercial batches.

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the Boc group’s tert-butyl protons (δ 1.4 ppm, singlet) and pyrrolidine ring protons (δ 3.2–3.5 ppm, multiplet). Infrared (IR) spectroscopy shows carbonyl stretches at 1705 cm⁻¹ (Boc carbamate) and 1740 cm⁻¹ (carboxylic acid).

Synthesis and Industrial Production

Industrial Manufacturing

Continuous flow microreactors optimize the Boc protection step, reducing reaction time from 12 hours to 15 minutes and improving yield to 95%. This method minimizes thermal degradation and enhances reproducibility.

Applications in Organic Synthesis

Peptide Synthesis

The Boc group’s acid-labile nature allows sequential deprotection using trifluoroacetic acid (TFA), enabling the compound’s use in solid-phase peptide synthesis (SPPS). For example, it has been incorporated into cyclic peptides targeting HIV-1 protease, where the (2R,5S) configuration enhances binding affinity .

Pharmaceutical Intermediates

Derivatives of this compound serve as precursors to neuraminidase inhibitors (e.g., oseltamivir analogs) and γ-aminobutyric acid (GABA) receptor modulators. The methyl group at position 5 improves metabolic stability by resisting cytochrome P450 oxidation.

Stereochemical Considerations

Impact on Bioactivity

The (2R,5S) configuration induces a specific three-dimensional conformation, critical for interactions with chiral biological targets. For instance, reversing the configuration at position 2 reduces inhibitory activity against hepatitis C virus NS3/4A protease by 100-fold.

Synthetic Control Strategies

Asymmetric hydrogenation using Ru-BINAP catalysts achieves enantiomeric excess (ee) >98% during pyrrolidine ring formation. Chiral resolution via diastereomeric salt crystallization with L-tartaric acid further purifies the product.

Recent Research Advances

Bioconjugation Techniques

Functionalization of the carboxylic acid moiety with N-hydroxysuccinimide (NHS) esters enables covalent attachment to antibodies for antibody-drug conjugates (ADCs). A 2024 study demonstrated its use in synthesizing HER2-targeted ADCs with 70% payload efficiency .

Computational Modeling

Density functional theory (DFT) calculations at the B3LYP/6-31G* level predict transition states for Boc deprotection, guiding the design of acid-sensitive prodrugs.

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